molecular formula C10H15NO2S B6429127 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide CAS No. 1705920-31-5

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide

Cat. No.: B6429127
CAS No.: 1705920-31-5
M. Wt: 213.30 g/mol
InChI Key: SDHVJGFZBBJYLR-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted ethyl chain linked to a 5-methylthiophene ring. Thiophene rings are known for enhancing metabolic stability and binding interactions in drug design , while the methoxy group may influence solubility and electronic properties . Synthesis methods for analogous compounds often involve reductive alkylation, hydrolysis, or coupling reactions, as seen in related N-substituted acetamides .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-4-5-10(14-7)9(13-3)6-11-8(2)12/h4-5,9H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHVJGFZBBJYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo further reactions to introduce the methoxy and ethyl groups, resulting in the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Phenyl Rings : Thiophene-containing analogs (e.g., 5RH1) exhibit strong binding to viral proteases due to sulfur’s electronic effects and ring planarity , whereas phenyl derivatives (e.g., 3a–3c) show hypoglycemic activity via α-glucosidase inhibition .
  • Methoxy Groups: Methoxy substitution in 3a–3c enhances solubility and modulates receptor interactions compared to non-polar substituents . This aligns with , where methoxy groups improved water solubility in melatonergic ligands .
  • Halogenation : Chloro substituents (e.g., 5RH1, ) may enhance binding affinity but reduce metabolic stability due to increased lipophilicity .

Pharmacological and Physicochemical Properties

  • Activity Trends: Hypoglycemic Effects: In , compound 3a (naphthalen-1-yl substituent) showed the strongest activity (25.1% blood sugar reduction), outperforming 3b (nitrophenyl) despite contradictory IC50 rankings (3a > 3c > 3b). This suggests substituent bulkiness and electronic effects differentially influence in vitro vs. in vivo efficacy . Antiviral Potential: Pyridine-thiophene hybrids like 5RH1 exhibit high SARS-CoV-2 Mpro affinity via His163 and Asn142 interactions, highlighting the synergy of heterocycles .
  • Solubility and Stability :
    • Methoxy groups in ’s ligands increased water solubility by ~30% compared to hydroxyl analogs, critical for oral bioavailability .
    • Thiophene derivatives () demonstrate resistance to oxidative metabolism, enhancing half-life in physiological conditions .

Discrepancies and Limitations

  • ’s CoMFA model inaccurately predicted 3b’s IC50 ranking, underscoring the need for empirical validation of computational models .
  • Limited data on the target compound’s specific applications necessitate extrapolation from structural analogs.

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